Cas no 616225-05-9 (Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate)
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate
- 1H-Pyrrole-2-carboxylic acid, 3-amino-1-methyl-, ethyl ester
- ethyl 3-amino-1-methylpyrrole-2-carboxylate
-
- MDL: MFCD11899367
- Inchi: InChI=1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3,9H2,1-2H3
- InChI Key: DDOZZVDOAPIJKO-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C=CN1C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196661-1g |
ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM196661-1g |
ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 1g |
$489 | 2021-08-05 | |
| Alichem | A109006904-1g |
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 1g |
$417.78 | 2023-09-01 | |
| Enamine | EN300-257990-0.05g |
ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 0.05g |
$683.0 | 2024-06-18 | |
| Enamine | EN300-257990-0.1g |
ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 0.1g |
$715.0 | 2024-06-18 | |
| Enamine | EN300-257990-0.25g |
ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 0.25g |
$748.0 | 2024-06-18 | |
| Enamine | EN300-257990-0.5g |
ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 0.5g |
$781.0 | 2024-06-18 | |
| Enamine | EN300-257990-1.0g |
ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 1.0g |
$813.0 | 2024-06-18 | |
| Enamine | EN300-257990-2.5g |
ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 2.5g |
$1594.0 | 2024-06-18 | |
| Enamine | EN300-257990-5.0g |
ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate |
616225-05-9 | 95% | 5.0g |
$2360.0 | 2024-06-18 |
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 616225-05-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate, identified by its CAS number 616225-05-9, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, featuring a pyrrole core with both amino and ester functional groups, serves as a crucial building block in the synthesis of various bioactive molecules. Its unique structural properties make it particularly valuable in the development of drugs targeting neurological disorders, anticancer agents, and antimicrobial compounds.
The pyrrole scaffold is a prominent motif in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. The introduction of both an amino group at the 3-position and an ester group at the 2-position of the pyrrole ring enhances its reactivity, enabling diverse chemical transformations. These modifications allow for further functionalization, making it an indispensable tool for synthetic chemists.
In recent years, there has been a surge in research focusing on heterocyclic compounds, particularly those incorporating the pyrrole moiety. Studies have demonstrated that derivatives of pyrrole exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. The compound Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate has been extensively explored as a precursor in the synthesis of novel therapeutic agents.
One of the most compelling applications of this compound is in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The amino and ester groups provide multiple sites for interaction with biological targets, allowing for precise tuning of pharmacological properties. Recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of these functional groups in optimizing drug efficacy and selectivity.
Furthermore, the synthesis of Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate has been optimized through various methodologies to improve yield and purity. Modern techniques such as catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and enzymatic resolutions have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications. These synthetic strategies not only enhance efficiency but also minimize environmental impact, aligning with green chemistry principles.
The compound's role extends beyond mere intermediacy; it has been utilized in the development of novel drug candidates with enhanced solubility and bioavailability. By incorporating polar functional groups like the amino and ester moieties, researchers have been able to design molecules that exhibit improved pharmacokinetic profiles. This has opened up new avenues for treating diseases that were previously difficult to address with conventional therapeutics.
Recent clinical trials have shown promising results with derivatives of pyrrole-based compounds in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these molecules to cross the blood-brain barrier and interact with specific neural receptors makes them particularly attractive for neuropharmacological applications. The intermediate Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate plays a pivotal role in synthesizing these advanced drug candidates.
The future prospects of this compound are vast, with ongoing research exploring its potential in nanomedicine and targeted drug delivery systems. By leveraging its structural versatility, scientists are developing innovative approaches to enhance drug delivery efficiency and minimize side effects. These developments not only promise to improve patient outcomes but also contribute to the broader goal of personalized medicine.
In conclusion, Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 616225-05-9) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable asset in the development of drugs targeting a myriad of diseases. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
616225-05-9 (Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)